molecular formula C14H20N2O2 B2441883 5-(Azepane-1-carbonyl)-2-methoxyaniline CAS No. 926213-56-1

5-(Azepane-1-carbonyl)-2-methoxyaniline

Cat. No.: B2441883
CAS No.: 926213-56-1
M. Wt: 248.326
InChI Key: VSSLCNKONSPRIU-UHFFFAOYSA-N
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Description

5-(Azepane-1-carbonyl)-2-methoxyaniline is an organic compound that features an azepane ring, a carbonyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepane-1-carbonyl)-2-methoxyaniline typically involves the reaction of azepane with 2-methoxyaniline in the presence of a carbonylating agent. One common method is the reductive amination of 2-methoxyaniline with azepane-1-carboxaldehyde under hydrogenation conditions using a palladium catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Azepane-1-carbonyl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Azepane-1-carbonyl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Azepane-1-carbonyl)-2-methoxyaniline involves its interaction with specific molecular targets. The azepane ring and carbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxyaniline moiety may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azepane-1-carbonyl)-1-methylpyridin-2-one
  • 5-(Azepane-1-carbonyl)-1,2,4-oxadiazol-3-ylmethylsulfanyl acetic acid

Uniqueness

5-(Azepane-1-carbonyl)-2-methoxyaniline is unique due to the presence of both an azepane ring and a methoxyaniline moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)-(azepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSLCNKONSPRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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